![molecular formula C9H8N2O B13001786 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Overview
Description
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of pyridine and pyrrole, featuring a methyl group at the 5-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the aldehyde group at the 4-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of 5-methyl-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cancers due to their role in tumor growth and metastasis. For instance, a derivative of this compound showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential as a therapeutic agent in cancer treatment .
Janus Kinase (JAK) Inhibition
The compound has also been identified as a promising immunomodulator targeting Janus kinase 3 (JAK3). JAK3 is involved in the signaling pathways of several cytokines and is a target for treating autoimmune diseases. The structural modifications of the pyrrolo[2,3-b]pyridine scaffold have led to derivatives with significantly enhanced JAK3 inhibitory activity, with some compounds achieving over 200-fold increases in efficacy compared to initial compounds .
Synthetic Approaches
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes that include nucleophilic substitutions and condensation reactions. For example, the introduction of various substituents at the C4 position has been shown to influence the biological activity significantly. The optimal substituents enhance binding affinity to target proteins while maintaining favorable pharmacokinetic properties .
Structure-Activity Relationships (SAR)
A detailed SAR analysis reveals that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can lead to significant changes in biological activity. For instance:
- C4-Substituents : The presence of hydrophobic groups at this position has been correlated with increased JAK3 inhibition.
- C5-Carbamoyl Group : This modification has been linked to improved binding interactions within the JAK3 binding site, enhancing the compound's overall efficacy .
Case Study: Cancer Therapy
A study conducted on a series of 5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness in inhibiting breast cancer cell proliferation. Compound 4h not only inhibited cell growth but also induced apoptosis in cancer cells while reducing their migratory capabilities. These findings suggest that such derivatives could be developed into therapeutic agents for breast cancer treatment .
Case Study: Autoimmune Diseases
In another study focused on autoimmune diseases, several derivatives were synthesized and tested for their ability to modulate T cell proliferation through JAK3 inhibition. The results indicated that specific structural modifications could enhance their immunomodulatory effects, making them suitable candidates for further development as treatments for conditions like rheumatoid arthritis or psoriasis .
Tables
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Comparison: Compared to its analogs, 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the presence of the methyl group at the 5-position and the aldehyde group at the 4-position. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Biological Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and its applications in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Target Receptors:
The primary target of this compound is the fibroblast growth factor receptor (FGFR). FGFRs play a critical role in various cellular processes such as proliferation, migration, and differentiation. Overactivation of FGFR signaling is implicated in several cancers, making FGFR inhibitors promising therapeutic agents.
Mode of Action:
Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, which activates downstream signaling pathways involved in tumor progression. The compound's ability to inhibit this process can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies indicate that:
- Substituents at the 5-position : Modifications at this position can enhance binding affinity to FGFRs. For instance, the introduction of larger hydrophobic groups has been shown to improve inhibitory potency against FGFR1 .
- Molecular Weight : The low molecular weight of this compound contributes to favorable pharmacokinetic properties, enhancing its potential for oral bioavailability and cellular uptake.
Biological Activity Data
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Below is a summary of key findings from these studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
4T1 (mouse breast cancer) | 0.007 - 0.009 | Inhibition of proliferation and induction of apoptosis |
MDA-MB-231 (human breast cancer) | Not specified | Significant reduction in cell viability |
HeLa (cervical cancer) | Not specified | Antiproliferative activity observed |
The compound exhibited IC50 values as low as 7 nM against FGFR1, indicating potent activity as an FGFR inhibitor .
Study on Anticancer Activity
A study published in RSC Advances reported that derivatives of pyrrolo[2,3-b]pyridine significantly inhibited the proliferation of breast cancer cells (4T1). The study demonstrated that these compounds not only reduced cell viability but also induced apoptosis through modulation of key proteins involved in cell survival pathways such as MMP9 and TIMP2 .
Research on Kinase Inhibition
Another investigation highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of SGK-1 kinase. This study suggested that the inhibition could provide therapeutic benefits for diseases mediated by SGK-1 activity, further expanding the scope of biological applications for this class of compounds .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-4-11-9-7(2-3-10-9)8(6)5-12/h2-5H,1H3,(H,10,11) |
InChI Key |
ZDZNNMSRRQFQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C=O)C=CN2 |
Origin of Product |
United States |
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